molecular formula C9H6F3NO2 B13698116 4-(Hydroxymethyl)-3-(trifluoromethoxy)benzonitrile

4-(Hydroxymethyl)-3-(trifluoromethoxy)benzonitrile

Cat. No.: B13698116
M. Wt: 217.14 g/mol
InChI Key: GMADQEWLDJUDNR-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-3-(trifluoromethoxy)benzonitrile is an organic compound characterized by the presence of a hydroxymethyl group and a trifluoromethoxy group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reaction. The exact industrial methods can vary depending on the scale and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Hydroxymethyl)-3-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 4-(carboxymethyl)-3-(trifluoromethoxy)benzonitrile.

    Reduction: Formation of 4-(hydroxymethyl)-3-(trifluoromethoxy)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Hydroxymethyl)-3-(trifluoromethoxy)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Hydroxymethyl)-3-(trifluoromethoxy)benzonitrile exerts its effects is largely dependent on its chemical structure. The trifluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design . The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s interaction with biological targets. The nitrile group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Uniqueness: 4-(Hydroxymethyl)-3-(trifluoromethoxy)benzonitrile is unique due to the presence of both the hydroxymethyl and trifluoromethoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H6F3NO2

Molecular Weight

217.14 g/mol

IUPAC Name

4-(hydroxymethyl)-3-(trifluoromethoxy)benzonitrile

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)15-8-3-6(4-13)1-2-7(8)5-14/h1-3,14H,5H2

InChI Key

GMADQEWLDJUDNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)OC(F)(F)F)CO

Origin of Product

United States

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